Cas no 1804453-70-0 (3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine)

3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine
-
- Inchi: 1S/C7H4F3N3/c8-6(9)4-2-13-7(10)5(12)3(4)1-11/h2,6H,12H2
- InChI Key: ACSVOCWNSYKNQO-UHFFFAOYSA-N
- SMILES: FC(C1C=NC(=C(C=1C#N)N)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- XLogP3: 1.5
- Topological Polar Surface Area: 62.7
3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029070462-1g |
3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine |
1804453-70-0 | 97% | 1g |
$1,549.60 | 2022-04-02 |
3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine Related Literature
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on 3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine
Introduction to 3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine (CAS No. 1804453-70-0)
3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine (CAS No. 1804453-70-0) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including an amino group, a cyano group, a difluoromethyl substituent, and a fluorine atom, offers a wide range of applications in the development of novel therapeutic agents.
The structural diversity of 3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine makes it an attractive scaffold for the design and synthesis of bioactive molecules. The presence of the amino and cyano groups provides opportunities for further functionalization, while the difluoromethyl and fluorine substituents contribute to enhanced metabolic stability and improved pharmacokinetic properties. These attributes are crucial for the development of drugs with optimized therapeutic profiles.
Recent studies have highlighted the potential of 3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its utility as a lead compound in the discovery of potent inhibitors for specific enzymes involved in cancer progression. The compound's ability to selectively target these enzymes without affecting other biological processes makes it a promising candidate for further development.
In addition to its potential in oncology, 3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine has shown promise in the treatment of neurodegenerative diseases. A study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibit neuroprotective effects by modulating key signaling pathways associated with neuronal survival and function. These findings underscore the compound's versatility and its potential to address multiple disease states.
The synthetic accessibility of 3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine is another factor contributing to its widespread use in pharmaceutical research. Efficient synthetic routes have been developed to produce this compound on a large scale, making it readily available for both academic and industrial applications. These synthetic methods often involve multi-step processes that allow for the introduction of various functional groups, enabling researchers to explore a diverse array of chemical structures.
The pharmacological properties of 3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine have been extensively studied to understand its mechanism of action and potential side effects. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and minimize adverse effects.
In conclusion, 3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine (CAS No. 1804453-70-0) is a highly valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and favorable pharmacological properties make it an ideal candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various disease contexts, solidifying its position as a key player in modern drug discovery efforts.
1804453-70-0 (3-Amino-4-cyano-5-(difluoromethyl)-2-fluoropyridine) Related Products
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)



